N-methyl-3-nitrobenzamide
Overview
Description
N-methyl-3-nitrobenzamide is a chemical compound belonging to the class of nitrobenzamides. This compound, like its isomers and derivatives, has been explored for various chemical and biological properties. Its structure features a nitro group (-NO2) attached to a benzamide moiety where the benzene ring is substituted with a nitro group at the 3-position and a methyl group on the nitrogen of the amide group.
Synthesis Analysis
The synthesis of N-methyl-3-nitrobenzamide derivatives involves multiple steps, including the nitration of benzamide precursors and subsequent modifications. For example, a series of nitrobenzamide derivatives have been synthesized, revealing insights into their structural formation and the conditions necessary for their production. These syntheses often involve interactions with metal ions and other substituents that influence the final product's structure and properties (Wang et al., 2019).
Molecular Structure Analysis
The molecular structure of N-methyl-3-nitrobenzamide and its derivatives has been extensively studied through crystallography. These studies reveal how isomeric forms of nitrobenzamides can form different three-dimensional framework structures, highlighting the importance of molecular interactions such as hydrogen bonding, pi-pi stacking, and metal coordination in determining the crystalline structures of these compounds (Wardell et al., 2006).
Chemical Reactions and Properties
N-methyl-3-nitrobenzamide undergoes various chemical reactions, including hydrolysis under specific conditions, demonstrating the reactive nature of the nitro and amide groups. The mechanisms of these reactions have been studied, providing insights into the chemical behavior of nitrobenzamides in different environments. The hydrolysis of N-nitrobenzamides, for example, has been shown to proceed through different pathways depending on the acidity of the solution, illustrating the compound's sensitivity to pH (Cox, 1997).
Physical Properties Analysis
The physical properties of N-methyl-3-nitrobenzamide, including its solubility, melting point, and crystal structure, are crucial for understanding its behavior in various applications. These properties are determined by the compound's molecular structure, with hydrogen bonding and molecular packing playing significant roles in its physical characteristics.
Chemical Properties Analysis
The chemical properties of N-methyl-3-nitrobenzamide, such as its reactivity towards nucleophiles, electrophiles, and its behavior under different chemical conditions, are defined by the presence of functional groups. The nitro group imparts electrophilic character, making it susceptible to nucleophilic attack, while the amide group influences its hydrogen bonding capacity and solubility.
- (Wang et al., 2019) - Synthesis and activity of nitrobenzamide derivatives.
- (Wardell et al., 2006) - Structural analysis of isomeric N-(iodophenyl)nitrobenzamides.
- (Cox, 1997) - Hydrolysis mechanisms of N-nitrobenzamides.
Scientific Research Applications
“N-methyl-3-nitrobenzamide” is a chemical compound with the linear formula C8H8N2O3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
One specific scientific field where a similar compound has been used is in the synthesis of novel benzamide compounds . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Safety And Hazards
properties
IUPAC Name |
N-methyl-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-9-8(11)6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNRKRLMGLMZDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278376 | |
Record name | N-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-nitrobenzamide | |
CAS RN |
3400-26-8 | |
Record name | 3400-26-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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